N-benzylpiperidin-4-amine

Physicochemical profiling Drug design Scaffold selection

N-Benzylpiperidin-4-amine (CAS 420136-94-3, also indexed as 4-Amino-1-benzylpiperidine CAS 50541-93-0) is a secondary amine belonging to the 4-aminopiperidine class and is widely employed as a versatile intermediate in medicinal chemistry. The molecule features a piperidine ring substituted at the N-1 position with a benzyl group and at the C-4 position with a primary amine.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 420136-94-3
Cat. No. B1274140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylpiperidin-4-amine
CAS420136-94-3
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC1CNCCC1NCC2=CC=CC=C2
InChIInChI=1S/C12H18N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-5,12-14H,6-10H2
InChIKeyHUJYJEPNVYXEND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylpiperidin-4-amine (CAS 420136-94-3): Chemical Identity and Regulatory Baseline for Procurement


N-Benzylpiperidin-4-amine (CAS 420136-94-3, also indexed as 4-Amino-1-benzylpiperidine CAS 50541-93-0) is a secondary amine belonging to the 4-aminopiperidine class and is widely employed as a versatile intermediate in medicinal chemistry . The molecule features a piperidine ring substituted at the N-1 position with a benzyl group and at the C-4 position with a primary amine . Its physicochemical profile includes a molecular weight of 190.28 g/mol, a computed logP (XLogP3-AA) of 1.4, and a topological polar surface area of 24.1 Ų . Unlike simple N-alkyl piperidine analogs, the N-benzyl substituent introduces distinct steric and electronic properties that influence receptor-binding pharmacophores downstream, but the unadorned parent compound has very limited direct bioactivity data .

Scaffold
N-benzylpiperidine core for medicinal chemistry
Functionality
Protected secondary amine for regioselective derivatization
Physicochemical profile
Moderate lipophilicity scaffold for lead optimization

Why Generic N-Substituted Piperidines Cannot Replace N-Benzylpiperidin-4-amine in Lead Optimization


Casual interchange of N-benzylpiperidin-4-amine with simpler N-alkyl-piperidin-4-amines (e.g., N-methyl or N-ethyl analogs) disregards the profound impact of the benzyl motif on molecular recognition. Experimental evidence in α7 nicotinic receptor pharmacology demonstrates that the N-benzylpiperidine group acts as a critical pharmacophoric element driving antagonism, a feature absent in non-benzylated congeners . Similarly, in sigma receptor ligand design, the N-benzylpiperidin-4-yl fragment contributes to high affinity (Ki = 3.4 nM) and 120-fold σ2/σ1 selectivity, whereas N-methyl derivatives of the same chemotype show markedly reduced affinity . Procuring the incorrect N-substituted isomer can therefore lead to complete loss of target engagement, making chemical identity verification non-negotiable for reproducible research.

Target
N-Benzylpiperidin-4-amine
N-alkyl (methyl, ethyl) analogs lack the benzyl pharmacophore, leading to loss of α7 nAChR antagonism and sigma receptor affinity.
Property shift
Lipophilicity difference
N-methyl analog has significantly lower logP; hydrophobic target interactions may not transfer directly.
Synthesis risk
Regioselective protection
Unprotected piperidin-4-amine leads to competing N-acylation side reactions, lowering downstream intermediate yields.

Head-to-Head Evidence: Quantifying the Differentiation of N-Benzylpiperidin-4-amine


Lipophilicity-Driven Differentiation: XLogP3 Comparison of N-Benzyl vs. N-Methyl Analogs

The computed lipophilicity (XLogP3-AA) of N-benzylpiperidin-4-amine is 1.4 . The closest simple analog, N-methylpiperidin-4-amine, has a computed XLogP3 of approximately 0.1 . The difference of 1.3 log units translates to roughly a 20-fold higher partition coefficient for the benzyl derivative, offering a quantitative rationale for selecting this scaffold when target binding sites demand stronger hydrophobic interactions.

LogP difference
Cross-study comparable
Δ = 1.3 logP units
Supports lipophilicity-based scaffold selection
Computed XLogP3; ~20-fold partition coefficient difference
Physicochemical profiling Drug design Scaffold selection

Synthetic Utility: Yield Efficiency in Key Intermediate Preparation

N-benzylpiperidin-4-amine is a documented key starting material for the preparation of butyl 4-amino-1-piperidineacetate, a critical intermediate in the synthesis of gastroprokinetic agents . The synthetic transformation using this specific benzyl-protected amine proceeds with high efficiency. In contrast, using the free piperidin-4-amine without the benzyl group leads to competitive N-acylation side reactions, lowering the yield of the desired product to below 50% (class-level inference ).

Synthetic yield
Class-level inference
>30% estimated gain
Supports route selection for scale-up
Class-level inference; validation recommended
Process chemistry API Intermediate synthesis Reaction yield

Pharmacophoric Contribution: The N-Benzyl Motif as a Determinant of α7 nAChR Antagonism

A 2016 systematic SAR study demonstrated that the N-benzylpiperidine motif, precisely the scaffold of N-benzylpiperidin-4-amine, is the main pharmacophoric group for α7 nicotinic receptor antagonism . Analogous N-alkylpiperidine derivatives lacking the benzyl group failed to display comparable antagonist activity, underscoring the unique contribution of the benzyl substituent to receptor binding (class-level inference).

Pharmacophore requirement
Class-level inference
N-benzylpiperidine essential
Scaffold required for α7 nAChR antagonism context
SAR study; N-alkyl replacements lose activity
Nicotinic receptors Pharmacophore modeling Neurological targets

Target Procurement Applications for N-Benzylpiperidin-4-amine Based on Differentiated Evidence


Neurological Lead Discovery: Scaffold for α7 nAChR Antagonists

Based on the pharmacophoric essentiality of the N-benzylpiperidine moiety for α7 nAChR antagonism , N-benzylpiperidin-4-amine is the designated starting material for synthesizing probe molecules targeting cognitive deficits and neuroinflammation. Procurement of this exact CAS ensures the resulting library retains the benzylpiperidine core necessary for modulating the orthosteric or allosteric sites of α7 receptors.

Sigma Receptor PET Tracer Development

The N-benzylpiperidin-4-yl fragment is critical for achieving high sigma receptor affinity (Ki = 3.4 nM) and exceptional σ2/σ1 selectivity (120-fold) . Procurement of this intermediate enables the synthesis of fluorobenzamide derivatives for PET imaging in oncology and neurology, where the benzyl group is indispensable for selectivity over the σ1 subtype.

Gastroprokinetic API Intermediate Manufacturing

The compound is the requisite precursor for synthesizing butyl 4-amino-1-piperidineacetate , a building block for gastroprokinetic drug candidates. Using the benzyl-protected amine prevents competing N-acylation side reactions that plague unprotected piperidin-4-amine routes, leading to higher yield and purity in scaled production.

Comparative Physicochemical Screening Libraries

The XLogP3 differential of 1.4 vs. 0.1 for the N-methyl analog makes N-benzylpiperidin-4-amine a valuable compound for assembling matched-pair libraries to study the impact of lipophilicity on ADME parameters. Researchers purchasing both the benzyl and methyl variants can directly quantify the contribution of the benzyl group to permeability and metabolic stability.

Application
Selection Property
Validation Focus
α7 nAChR antagonist lead discovery
N-benzylpiperidine core for pharmacophore integrity
In vitro antagonism assay on α7 nAChR
Sigma receptor PET tracer synthesis
N-benzylpiperidin-4-yl fragment for sigma selectivity context
Binding affinity and σ2/σ1 selectivity profiling
Gastroprokinetic API intermediate synthesis
Benzyl-protected amine for regioselective alkylation
Yield and purity of butyl 4-amino-1-piperidineacetate
Matched-pair lipophilicity screening
Scaffold with distinct lipophilicity for ADME assays
LogP-dependent permeability and metabolic stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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